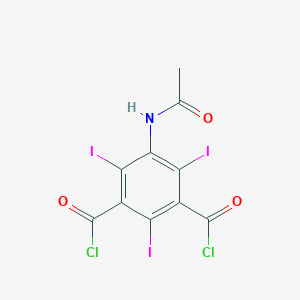

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

Vue d'ensemble

Description

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is a compound likely involved in specialized chemical syntheses, particularly in the context of creating compounds with iodine atoms and acetamido groups attached to an aromatic ring. These types of compounds often find applications in material science, pharmaceuticals, and imaging technologies due to their unique chemical properties.

Synthesis Analysis

The synthesis of compounds similar to 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride often involves halogenation, acetylation, and condensation reactions. For example, related compounds can be synthesized through the reaction of specific amines with thiohydantoins, leading to thioureido-acetamides which serve as precursors for various heterocyclic compounds through one-pot cascade reactions (Schmeyers & Kaupp, 2002).

Applications De Recherche Scientifique

Synthesis in Radiographic Contrast Agents

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is involved in the synthesis of radiographic contrast agents. A study by Haarr et al. (2018) demonstrated its role in the preparation of iodixanol, a commonly used contrast agent in X-ray imaging. The research highlighted the synthesis of a precursor compound, emphasizing the critical role of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride in producing minor byproducts during iodixanol synthesis (Haarr et al., 2018).

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used as a starting material in the synthesis of various drugs. Guo-jun (2012) described its use in creating iohexol, another contrast agent, demonstrating its versatility and importance in the development of diagnostic tools (Guo-jun, 2012).

Development of Non-Ionic Contrast Media

The compound also played a significant role in the evolution of non-ionic contrast media. Haavaldsen's research (1980) delved into the development of various non-ionic monomeric iodinated compounds, including 5-acetamido-2,4,6-triiodoisophthaloyl dichloride, to reduce the hypertonicity of aqueous solutions in contrast media (Haavaldsen, 1980).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is the desialylated glycoprotein receptor . This receptor plays a crucial role in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .

Mode of Action

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride interacts with its target by binding to the desialylated glycoprotein receptor . This interaction triggers a series of biochemical reactions that lead to changes in cellular functions .

Biochemical Pathways

It is known that the compound’s interaction with the desialylated glycoprotein receptor can influence various cellular processes .

Result of Action

The molecular and cellular effects of 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride’s action are largely dependent on the specific biological context in which it is used. The compound’s interaction with the desialylated glycoprotein receptor can lead to changes in cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Propriétés

IUPAC Name |

5-acetamido-2,4,6-triiodobenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2I3NO3/c1-2(17)16-8-6(14)3(9(11)18)5(13)4(7(8)15)10(12)19/h1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGGDKPPAGGKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456430 | |

| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride | |

CAS RN |

31122-75-5 | |

| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

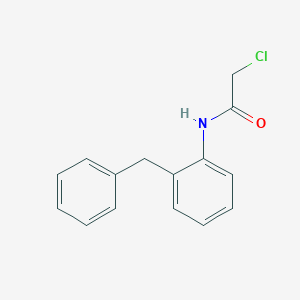

Synthesis routes and methods I

Procedure details

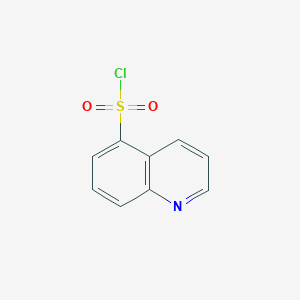

Synthesis routes and methods II

Procedure details

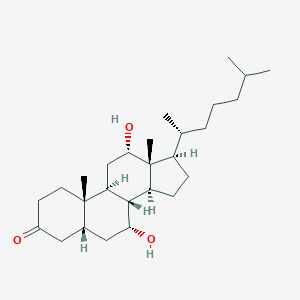

Synthesis routes and methods III

Procedure details

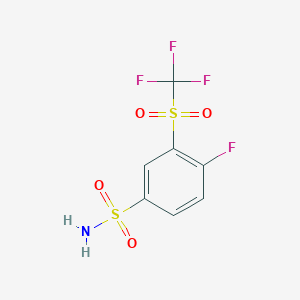

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)